molecular formula C12H12O3 B1589084 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde CAS No. 54287-99-9

5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

Cat. No. B1589084
CAS RN: 54287-99-9
M. Wt: 204.22 g/mol
InChI Key: VLHVXYPFWRHKHE-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (5-HDC) is a naturally-occurring compound found in various plants and fruits. It has been studied extensively for its potential uses in medicine and pharmacology, due to its unique biochemical and physiological effects. In

Scientific Research Applications

Cancer Research

5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde: has shown promise in cancer research, particularly in the treatment of prostate cancer. It has been found to inhibit the growth of prostate cancer cells and induce apoptosis (programmed cell death) in vitro . This compound’s ability to target cancer cells could lead to the development of new therapeutic strategies.

Antifungal Applications

In the agricultural sector, derivatives of 2,2-dimethyl-2H-chromene, which include 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde , have been synthesized as potential antifungal agents . These compounds have exhibited higher antifungal efficacy against various strains than some commercially-available fungicides, suggesting their use in protecting crops from fungal pathogens.

properties

IUPAC Name

5-hydroxy-2,2-dimethylchromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-12(2)6-5-9-10(15-12)4-3-8(7-13)11(9)14/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHVXYPFWRHKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454657
Record name 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

CAS RN

54287-99-9
Record name 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the discovery of 5-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde?

A1: This compound, isolated from the roots of Pulsatilla cernua, represents a new natural product []. While its biological activity and potential applications remain unexplored, its discovery adds to the growing library of natural compounds that could hold promising medicinal or industrial value. Further research is needed to elucidate its properties and potential uses.

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